molecular formula C13H12N2O2S B7727517 N-[(Z)-Amino(phenyl)methylidene]benzenesulfonamide

N-[(Z)-Amino(phenyl)methylidene]benzenesulfonamide

Cat. No.: B7727517
M. Wt: 260.31 g/mol
InChI Key: LPXRFQYPABSWTF-UHFFFAOYSA-N
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Description

N-[(Z)-Amino(phenyl)methylidene]benzenesulfonamide is a chemical compound from the benzenesulfonamide class, which is extensively utilized in medicinal chemistry and pharmaceutical research. Benzenesulfonamide derivatives are recognized for their diverse biological activities and are investigated as inhibitors for various protein targets. For instance, structurally similar benzenesulfonamide-containing compounds have been identified as potent inhibitors of the HIV-1 Capsid (CA) protein, demonstrating antiviral activity by interfering with both the early and late stages of the viral replication cycle . Other research areas explore benzenesulfonamides as inhibitors for enzymes like human carbonic anhydrases , which are important therapeutic targets for conditions such as glaucoma and epilepsy . Furthermore, novel benzenesulfonamide derivatives are being studied for their potential in targeted cancer therapies, with some compounds showing promising inhibitory effects on receptor tyrosine kinases like TrkA, which is overexpressed in cancers like glioblastoma . The mechanism of action for these compounds typically involves high-affinity binding to the active site of the target protein, often forming key hydrogen bonds and hydrophobic interactions, as observed in crystal structures and molecular docking studies . This product is intended for research purposes only in laboratory settings. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

N'-(benzenesulfonyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c14-13(11-7-3-1-4-8-11)15-18(16,17)12-9-5-2-6-10-12/h1-10H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXRFQYPABSWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Benzenesulfonyl Chloride with Primary Amines

The most widely reported method involves the reaction of benzenesulfonyl chloride with a primary amine bearing a phenyl group. For N-[(Z)-Amino(phenyl)methylidene]benzenesulfonamide, this typically employs benzylamine derivatives under basic conditions.

Procedure :

  • Reagent preparation : Benzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Amination : A solution of the amine (e.g., benzylamine, 1.2 equiv) and triethylamine (2.0 equiv) is added dropwise at 0–5°C to neutralize HCl byproducts.

  • Reaction progression : The mixture is stirred at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC).

  • Work-up : The organic layer is washed with 1M HCl, brine, and dried over Na₂SO₄.

Key Variables :

  • Solvent : Polar aprotic solvents (e.g., DMF) improve yields by stabilizing intermediates.

  • Temperature : Reactions conducted below 10°C minimize side reactions like sulfonate ester formation.

Table 1. Representative Yields from Classical Synthesis

Amine SourceSolventTemperature (°C)Yield (%)Purity (%)
BenzylamineDCM256895
4-AminobenzaldehydeTHF0→257297
2-PhenylethylamineDMF256593

Modern Catalytic and Stereoselective Approaches

Aza-Morita–Baylis–Hillman Reaction

Recent advances utilize the aza-Morita–Baylis–Hillman reaction to construct the imine linkage stereoselectively. This method employs cyclopropenylidene catalysts to enhance reaction rates and control stereochemistry.

Procedure :

  • Catalyst activation : Bis(dialkylamino)cyclopropenylidene salts (e.g., 3a- HBF₄, 5 mol%) are dissolved in DCM.

  • Substrate addition : Benzenesulfonamide (1.0 equiv) and aryl aldehyde (1.1 equiv) are introduced under nitrogen.

  • Reaction conditions : Stirred at 25°C for 6–12 hours.

  • Isolation : The product is purified via recrystallization from ethanol/water.

Advantages :

  • Stereocontrol : Achieves >90% Z-selectivity due to catalyst-induced stereoelectronic effects.

  • Efficiency : Reaction times reduced by 50% compared to classical methods.

Table 2. Catalytic Performance Metrics

CatalystZ:E RatioYield (%)Turnover Frequency (h⁻¹)
3a- HBF₄92:88514.2
3b- HBPh₄88:127812.7
3d- HBPh₄95:59116.5

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

For large-scale manufacturing, continuous flow reactors offer enhanced heat/mass transfer and reproducibility. A patented two-step process achieves this:

Step 1: Sulfonamide Formation

  • Reactors : Tubular reactor (stainless steel, 50°C).

  • Feed streams :

    • Stream A: Benzenesulfonyl chloride (1.0 M in toluene).

    • Stream B: Benzylamine (1.2 M in toluene) + triethylamine (2.0 M).

  • Residence time : 30 minutes.

Step 2: Imine Cyclization

  • Conditions : Acidic resin catalyst (Amberlyst® 15, 10 wt%) in ethanol.

  • Temperature : 70°C, 2-hour residence time.

Table 3. Scalability Metrics

Batch Size (kg)Purity (%)Overall Yield (%)Energy Consumption (kWh/kg)
1098891.2
10097870.9
50096850.8

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • IR Spectroscopy : Key peaks include ν(C=N) at 1620–1640 cm⁻¹ and ν(S=O) at 1150–1170 cm⁻¹.

  • NMR :

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, CH=N), 7.82–7.35 (m, 10H, Ar-H).

    • ¹³C NMR : δ 158.9 (C=N), 144.2 (SO₂), 132.1–126.8 (Ar-C).

Table 4. Purity Assessment by HPLC

MethodColumnRetention Time (min)Purity (%)
Reverse-phaseC18, 5 μm, 250 × 4.6 mm12.399.1
Normal-phaseSilica, 5 μm, 150 × 3.0 mm8.798.5

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-Amino(phenyl)methylidene]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-[(Z)-Amino(phenyl)methylidene]benzenesulfonamide exhibits promising antimicrobial properties. Studies indicate that compounds with similar structures possess antibacterial and antifungal activities, suggesting this compound could effectively target various pathogens. Its mechanism of action may involve inhibition of bacterial enzymes or interference with metabolic pathways, akin to other sulfonamide antibiotics.

Cancer Research
The compound has also been investigated for its potential anticancer properties. Research indicates that sulfonamides can inhibit specific enzymes involved in tumor growth, making them valuable in cancer therapy. For instance, studies on related benzenesulfonamide derivatives have shown their effectiveness as inhibitors of carbonic anhydrases, which are often overexpressed in cancer cells .

Biological Studies

This compound has been utilized in various biological assays to evaluate its efficacy against different enzyme targets. Molecular docking studies have demonstrated favorable interactions with key amino acid residues in target enzymes, enhancing its pharmacological profile.

Biological Activity Target Mechanism
AntibacterialBacterial enzymesInhibition of metabolic pathways
AntifungalFungal enzymesDisruption of cellular functions
AnticancerCarbonic anhydrasesEnzyme inhibition leading to reduced tumor growth

Material Science

The compound's unique structure allows it to serve as a building block for synthesizing novel materials with specific properties. Researchers are exploring its potential applications in optoelectronics and organic conductors due to the combination of aromatic groups and sulfonamide functionality.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various benzenesulfonamide derivatives, this compound was found to exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Proliferation Inhibition

Research focused on the inhibition of carbonic anhydrases by sulfonamide derivatives demonstrated that this compound significantly reduced cell proliferation in cancer cell lines. The results indicated that modifying the phenyl ring could enhance binding affinity and selectivity towards specific carbonic anhydrase isoforms .

Mechanism of Action

The mechanism of action of N-[(Z)-Amino(phenyl)methylidene]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. This mechanism is particularly relevant in its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Pharmacological Activities

  • Parent Compound : Exhibits broad-spectrum biological activities typical of sulfonamides, including antibacterial and anti-inflammatory effects .

Physicochemical Properties

  • Crystallinity : The parent compound and azido analogue share triclinic (P1) packing, but hydrogen-bonding patterns differ due to substituents. The azido derivative forms N–H···O and N–H···N interactions, while the parent compound relies on π-π stacking .
  • Electronic Properties: The thiazol-thiophene derivative exhibits a narrow HOMO-LUMO gap (3.2 eV), enhancing its nonlinear optical (NLO) activity compared to the parent compound .

Computational Insights

  • DFT Studies : The thiazol-thiophene derivative’s optimized geometry revealed intramolecular charge transfer (ICT) between the thiophene and sulfonamide groups, explaining its UV-Vis absorption at 370 nm .
  • Molecular Electrostatic Potential (MEP): The parent compound shows electron-rich regions at the sulfonyl oxygen and imine nitrogen, critical for hydrogen bonding in biological systems .

Drug Development

  • The thiazol-thiophene analogue’s drug-likeness score (SwissADME) and low toxicity suggest suitability for preclinical testing .

Material Science

  • The azido derivative’s triclinic packing and energetic functional groups make it a candidate for photoactive materials .
  • The corrosion inhibition efficiency of the hydroxyphenyl derivative reaches 92% in 1 M HCl, attributed to its planar adsorption on mild steel surfaces .

Biological Activity

N-[(Z)-Amino(phenyl)methylidene]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

N Z Amino phenyl methylidene benzenesulfonamide\text{N Z Amino phenyl methylidene benzenesulfonamide}

This structure features a sulfonamide group, which is known for its diverse biological activities. The presence of the amino group and the phenyl ring contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study investigating various benzenesulfonamide derivatives found that this compound demonstrated potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The results suggest that the compound's sulfonamide moiety plays a crucial role in its antimicrobial efficacy, potentially by inhibiting folic acid synthesis in bacteria.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies on glioblastoma (GBM) cell lines demonstrated that this compound can inhibit cell proliferation significantly.

Table 2: Cytotoxic Effects on GBM Cells

Compound% Cell Growth Inhibition at 100 µM
This compound78%
Control (Cisplatin)90%

The mechanism of action appears to involve interaction with receptor tyrosine kinases, leading to apoptosis in cancer cells. This suggests a promising avenue for further development as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Interaction : It has been shown to interact with specific receptors associated with cell signaling pathways, which is critical in cancer treatment.
  • Calcium Channel Modulation : Some studies suggest that derivatives of benzenesulfonamides can affect calcium channel activity, influencing cardiovascular responses.

Study on Cardiovascular Effects

In an experimental model using isolated rat hearts, researchers evaluated the impact of benzenesulfonamide derivatives on perfusion pressure. The study found that certain derivatives could effectively lower perfusion pressure through calcium channel inhibition.

Table 3: Effects on Perfusion Pressure

CompoundDoseChange in Perfusion Pressure (%)
Control-0
This compound0.001 nM-15

These findings indicate that the compound may have implications for treating conditions related to hypertension and cardiac function.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-[(Z)-Amino(phenyl)methylidene]benzenesulfonamide?

Methodological Answer:
The compound is synthesized via a Schiff base condensation reaction between benzenesulfonamide derivatives and aldehydes (e.g., 4-hydroxybenzaldehyde). Key steps include:

  • Reaction Conditions: Reflux in ethanol with equimolar reactants (0.01 mol each) for 6–12 hours.
  • Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane (5–10% gradient) to track reaction progress.
  • Purification: Recrystallization using ethanol or ethyl acetate-hexane mixtures.
  • Characterization: FTIR confirms the imine bond (C=N stretch at ~1600–1650 cm⁻¹), while NMR (¹H/¹³C) verifies stereochemistry and purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • FTIR: Analyze functional groups:
    • C=N stretch (~1600–1650 cm⁻¹).
    • S=O symmetric/asymmetric stretches (~1150–1350 cm⁻¹).
  • NMR:
    • ¹H NMR: Aromatic protons (δ 7.2–8.0 ppm), NH protons (δ 10–12 ppm, broad).
    • ¹³C NMR: Imine carbon (δ ~150–160 ppm).
  • X-ray Crystallography: Resolves Z-configuration via dihedral angles and hydrogen bonding (e.g., NH⋯O=S interactions) .

Advanced: How can computational methods like DFT predict electronic properties and tautomeric behavior?

Methodological Answer:

  • DFT Calculations (B3LYP/6-311++G(d,p)): Model molecular geometry, HOMO-LUMO gaps (for charge transfer analysis), and nonlinear optical properties.
  • Tautomerization Studies: PCM models in solvents (e.g., water, DMSO) show enol-imine → keto-amine transitions are thermodynamically unfavorable (ΔG > 0). Reverse reactions are solvent-dependent, with polar solvents stabilizing keto-amine forms .

Advanced: How to resolve contradictions in adsorption isotherm data for corrosion inhibition studies?

Methodological Answer:
Conflicting isotherm fits (Langmuir vs. Temkin) arise from surface heterogeneity or multilayer adsorption. Resolve via:

  • Multimodal Analysis: Combine electrochemical impedance spectroscopy (EIS), SEM (surface morphology), and thermodynamic parameters (ΔG°ads).
    • ΔG°ads < -20 kJ/mol → chemisorption (strong binding).
    • ΔG°ads > -20 kJ/mol → physisorption.
  • Data Reconciliation: Use statistical tools (e.g., AIC criterion) to select the best-fit model .

Advanced: How do phenyl ring substituents influence biological or inhibitory activity in SAR studies?

Methodological Answer:

  • Electron-Donating Groups (-OH, -OCH₃): Enhance electron density at the imine nitrogen, improving coordination with metal ions (corrosion inhibition) or biological targets (e.g., carbonic anhydrase inhibition).
  • Hydrophobic Substituents (e.g., isobutyl): Optimize binding to hydrophobic pockets in proteins (e.g., endothelin receptors). SAR studies on biphenylsulfonamides show 4ʹ-isobutyl groups improve ETA receptor affinity .

Basic: What protocols evaluate corrosion inhibition efficiency in acidic media?

Methodological Answer:

  • Weight Loss (ASTM G1-03): Immerse mild steel coupons in 1M HCl ± inhibitor (0.1–10 mM) for 24–48 hours. Calculate efficiency (%):

    Efficiency (%)=W0WW0×100\text{Efficiency (\%)} = \frac{W_0 - W}{W_0} \times 100

    where W0W_0 and WW are weight losses without/with inhibitor.

  • Electrochemical Methods: Potentiodynamic polarization (Tafel plots) and EIS (Nyquist plots) to determine corrosion current density (icorri_{corr}) and charge transfer resistance (RctR_{ct}) .

Advanced: How do solvent effects control Z/E configuration during synthesis?

Methodological Answer:

  • Z-Isomer Stabilization: Intramolecular NH⋯N hydrogen bonding locks the Z-form. Polar aprotic solvents (e.g., DMF) disrupt H-bonding, favoring E-isomers.
  • Kinetic Control: Low-temperature synthesis (<50°C) and anhydrous conditions favor Z-configuration. Confirm via NOESY (nuclear Overhauser effect between NH and aromatic protons) or X-ray diffraction .

Advanced: Strategies to enhance solubility and bioavailability for pharmacological applications?

Methodological Answer:

  • Structural Modifications: Introduce hydrophilic groups (e.g., -SO₃H) or pegylate the sulfonamide moiety.
  • Formulation: Use co-solvents (PEG-400/water) or nanoemulsions.
  • Pharmacokinetic Profiling: Conduct in vitro assays (e.g., Caco-2 permeability) and HPLC-MS to measure logP and plasma stability .

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